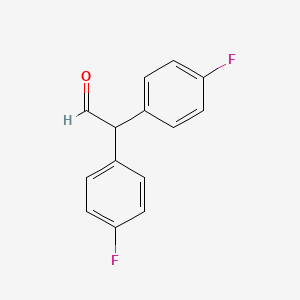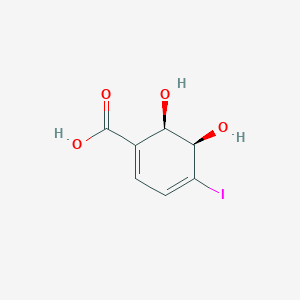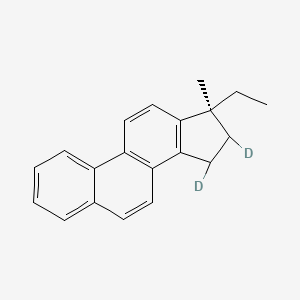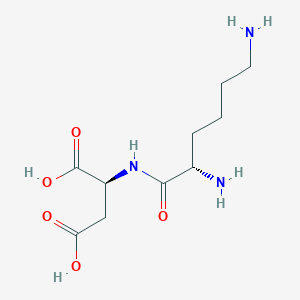
Ald-Ph-PEG12-TFP ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ald-Ph-PEG12-TFP ester is an amine reactive PEG reagent . It contains a benzaldehyde and TFP ester group . The benzaldehyde group readily reacts with primary amines, aminooxy, and hydrazide . The TFP ester undergoes amide coupling with amino-bearing molecules . Unlike NHS ester, the TFP ester is less prone to hydrolysis in aqueous media .
Synthesis Analysis
This compound is a polyethylene glycol (PEG)-based PROTAC linker . It can be used in the synthesis of a series of PROTACs .Molecular Structure Analysis
The molecular formula of this compound is C41H59F4NO16 . Its molecular weight is 897.90 .Chemical Reactions Analysis
The TFP ester in this compound can react with primary amine groups . It is also less susceptible to undergo hydrolysis compared to NHS ester . The benzaldehyde can react with aminooxy-bearing molecules .Physical And Chemical Properties Analysis
The exact mass of this compound is 897.38 . Its elemental analysis shows that it contains C, 54.84; H, 6.62; F, 8.46; N, 1.56; O, 28.51 .科学的研究の応用
DNA Array Fabrication
Ald-Ph-PEG12-TFP ester, specifically in the form of tetrafluorophenyl (TFP) ester-terminated self-assembled monolayers (SAMs), has been pivotal in the fabrication of DNA arrays. The stability of TFP SAMs under basic conditions surpasses that of their N-Hydroxysuccinimide (NHS) counterparts. These SAMs have shown a 5-fold increase in the surface density of DNA molecules and reduced fluorescence background compared to NHS SAMs, showcasing their efficacy in the development of high-density DNA arrays (Lockett et al., 2008).
Drug Delivery and Tissue Engineering
In the realm of drug delivery and tissue engineering, alkyne-functionalized poly(ethylene glycol) (PEG) multilayer films and capsules have been developed. These materials, formed through layer-by-layer assembly and click chemistry, offer redox-responsive properties owing to their crosslinking with a bisazide linker containing a disulfide bond. The low-fouling nature of these films has been validated through tests involving human serum and blood clots. The biocompatible and responsive nature of these films makes them suitable for controlled drug release and tissue engineering applications (Leung et al., 2011).
Structural Energetics
Structural energetic composites with nanoaluminum (n-Al) particles coated by perfluoropolyethers (PFPE) have been produced using a blendable approach involving this compound. The process yields materials that are structurally flexible and can be molded into various shapes, showing potential for the expansion of energetic material applications with tailored exothermic properties (Kettwich et al., 2014).
Biodegradable and High Solid Content Films
A novel lignin-based polyurethane film with high solid content has been developed using this compound. The film exhibits promising physical and chemical properties, such as thermal stability, mechanical strength, and excellent biodegradability, showcasing potential in various industrial applications, including coated fertilizers (Chen et al., 2021).
作用機序
Target of Action
Ald-Ph-PEG12-TFP ester, also known as 4-Fb-peg(12)-tfp, is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system . The compound contains two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Mode of Action
The compound works by exploiting the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The TFP ester in the compound can react with primary amine groups . This reaction is less susceptible to undergo hydrolysis compared to NHS ester . The benzaldehyde group in the compound can react with aminooxy-bearing molecules .
Biochemical Pathways
The compound affects the ubiquitin-proteasome system, a crucial pathway for protein degradation in cells . By selectively binding to target proteins and an E3 ubiquitin ligase, the compound facilitates the ubiquitination and subsequent degradation of the target proteins . This process can influence various biochemical pathways depending on the specific target proteins.
Pharmacokinetics
The hydrophilic peg chain in the compound is known to increase the water solubility of compounds This property could potentially enhance the bioavailability of the compound
Result of Action
The primary result of the action of this compound is the selective degradation of target proteins . This can lead to various molecular and cellular effects depending on the specific proteins targeted. For example, if the target protein is a key player in a disease pathway, its degradation could potentially disrupt the pathway and alleviate disease symptoms.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment could potentially affect the stability and efficacy of the compound. Additionally, the presence of other molecules that can react with the TFP ester or benzaldehyde group in the compound could potentially influence its action
Safety and Hazards
Ald-Ph-PEG12-TFP ester should be handled only by those properly qualified in the handling and use of potentially hazardous chemicals . It should be stored in closed vessels, refrigerated . In the event of a fire involving this material, use dry powder or carbon dioxide extinguishers . Protective clothing and self-contained breathing apparatus should be worn .
特性
IUPAC Name |
(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H59F4NO16/c42-35-31-36(43)39(45)40(38(35)44)62-37(48)5-7-50-9-11-52-13-15-54-17-19-56-21-23-58-25-27-60-29-30-61-28-26-59-24-22-57-20-18-55-16-14-53-12-10-51-8-6-46-41(49)34-3-1-33(32-47)2-4-34/h1-4,31-32H,5-30H2,(H,46,49) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRWMAATCHEJKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H59F4NO16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
897.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5S,10S,17S)-17-[(2R,5R)-5-Ethyl-6-methylheptan-2-yl]-10,17-dimethyl-2,3,4,5,6,7,15,16-octahydro-1H-cyclopenta[a]phenanthrene;(5R,10S,17S)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,17-dimethyl-2,3,4,5,6,7,15,16-octahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B3250757.png)
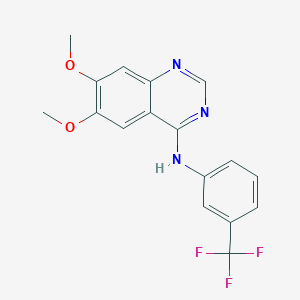
![3-[4-(3-Methoxyphenyl)piperazin-1-yl]propan-1-amine](/img/structure/B3250770.png)

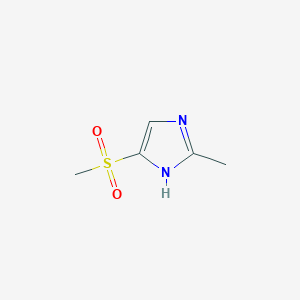
![Benzenamine, N-[(4-methoxyphenyl)methylidene]-3-nitro-](/img/structure/B3250794.png)
